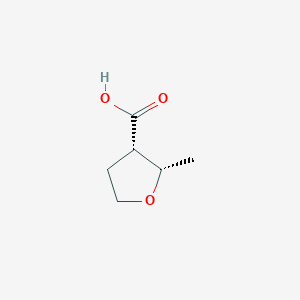

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTTN, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on nicotinamide derivatives, including those similar in structure to "N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide," revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated the ability to suppress both anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. Their adsorption was found to follow the Langmuir isotherm model, indicating a strong and efficient corrosion inhibition effect (Chakravarthy, Mohana, & Kumar, 2014).

Neuroprotection

In the realm of neuropharmacology, analogs of "N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" have been investigated for their neuroprotective properties. Specifically, YM-244769, a novel Na+/Ca2+ exchange inhibitor, was found to protect against hypoxia/reoxygenation-induced damage in neuronal cells. This compound preferentially inhibits NCX3 isoforms, which are crucial in calcium regulation, thereby offering a promising approach for neuroprotective therapies (Iwamoto & Kita, 2006).

Recovery from DNA Damage

Nicotinamide analogs have been studied for their effects on cellular recovery following DNA damage. These compounds, particularly those inhibiting adenosine diphosphate ribosyltransferases, were shown to block the recovery of cell division potential after damage induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting their potential in studying cellular repair mechanisms (Jacobson et al., 1984).

Mecanismo De Acción

Target of action

Compounds with these groups often interact with various receptors in the body. For instance, pyridine derivatives have been found to bind with high affinity to multiple receptors .

Mode of action

The interaction of the compound with its targets could lead to changes in the cellular processes. For example, the methoxyphenyl group has been used as a protecting group for amino groups, demonstrating stability under various conditions .

Biochemical pathways

The compound could affect various biochemical pathways depending on its targets. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the urea linkage in the methoxyphenyl group has been found to be stable under acidic, alkaline, and aqueous conditions .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)23-14-8-10-24-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMRVOUMVHYPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)

![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)